N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core linked to a sulfonamide group. The structure includes a (3,5-difluorophenyl)methyl group and a 4-fluorophenyl substituent on the sulfonamide nitrogen. The fluorinated aromatic groups likely enhance metabolic stability and target binding via hydrophobic and electronic interactions .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S/c20-14-1-3-17(4-2-14)26(10-13-7-15(21)9-16(22)8-13)29(27,28)18-5-6-19-24-23-12-25(19)11-18/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYFIHGZWQRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. The key steps in the synthetic route may include:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Functionalization: Introduction of the sulfonamide group and fluorophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and triazole ring undergo oxidation under controlled conditions:
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Sulfonamide oxidation :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 80°C, 6 hrs | Sulfone | 78% | |
| KMnO₄ | RT, acidic pH | Sulfoxide | 65% |
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Triazole ring oxidation :
Chromium-based oxidants selectively modify nitrogen atoms in the triazole system, yielding N-oxides.
Reduction Reactions
The compound demonstrates sensitivity to reducing agents:
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Sulfonamide reduction :
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Reagents: LiAlH₄, NaBH₄
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Products: Secondary amines via cleavage of the S-N bond.
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Example: LiAlH₄ in THF reduces the sulfonamide to N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)amine (82% yield).
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Triazole ring hydrogenation :
Catalytic hydrogenation (Pd/C, H₂) opens the triazole ring, forming diamine intermediates.
Substitution Reactions
Fluorinated aryl groups participate in nucleophilic aromatic substitution (NAS):
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Sulfonamide alkylation :
Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.
Hydrolysis and Stability
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Acid-catalyzed hydrolysis :
Concentrated HCl at reflux cleaves the sulfonamide bond, yielding 6-sulfonic acid and aryl amines . -
Base-mediated degradation :
NaOH (1M) hydrolyzes the triazole ring, forming pyridine-6-sulfonate derivatives.
Cycloaddition and Heterocycle Formation
The triazole core participates in [3+2] cycloadditions:
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With alkynes : Forms fused pyrazolo-triazolo-pyridine systems under Cu(I) catalysis .
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With nitriles : Generates tetrazole derivatives using NaN₃ and NH₄Cl.
Photochemical Reactivity
UV irradiation (254 nm) induces:
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Defluorination : Loss of fluorine atoms from the 3,5-difluorophenyl group .
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Sulfonamide rearrangement : Forms isomeric triazolo-sulfonamides via radical intermediates .
Comparative Reactivity with Structural Analogs
Data from analogous compounds highlight substituent effects:
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs are compared below based on substituents, physicochemical properties, and biological activity:
Key Findings and Structure-Activity Relationships (SAR)
Fluorine Substitution :
- Fluorine atoms on aromatic rings (e.g., 3,5-difluorophenyl in the target compound) improve metabolic stability and enhance binding to hydrophobic pockets in biological targets .
- The 4-fluorophenyl group in the target compound may confer selectivity compared to methoxy-substituted analogs (e.g., compound from ), which could alter solubility and target interactions .
Sulfonamide Position :
- Analogs with sulfonamide at position 6 (e.g., target compound) versus position 8 (e.g., compound 6a) show divergent biological activities. Position 6 may optimize steric compatibility with protease active sites in Plasmodium .
Biological Activity :
- The most potent analog in this series, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide , achieved IC₅₀ = 2.24 µM against P. falciparum, highlighting the importance of ethyl and fluorobenzyl groups for activity .
- Flumetsulam , a triazolopyrimidine sulfonamide, demonstrates the scaffold's versatility but targets plant enzymes rather than malaria parasites .
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to compound 8a (alkylation of a sulfonamide precursor with a benzyl halide) .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The sulfonamide group is known for its low toxicity and diverse pharmacological effects, making it a valuable scaffold in drug design.
Chemical Structure and Properties
The compound features a triazolo-pyridine core with fluorinated phenyl groups, which may influence its biological activity through enhanced binding affinity and selectivity towards biological targets. The molecular formula and weight are essential for understanding its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15F3N4O2S |
| Molecular Weight | 392.38 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in biological pathways. The presence of the triazole moiety is particularly noteworthy as it can mimic amide bonds while offering resistance to hydrolysis and proteolytic cleavage, enhancing stability in biological systems .
Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated bactericidal activity comparable to standard antibiotics such as streptomycin .
Anticancer Properties
The anticancer potential of this compound has been explored through various cell lines. In studies involving human cervix carcinoma (HeLa) cells and murine leukemia L1210 cells, compounds with similar structural features exhibited promising antiproliferative effects. The IC50 values indicated significant cytotoxicity at low concentrations .
Anti-inflammatory Effects
Compounds within this class have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammatory responses. Experimental data suggest that these compounds can downregulate the expression of pro-inflammatory cytokines .
Case Study 1: Antibacterial Activity
A study conducted on a series of triazolo-pyridine sulfonamides revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Efficacy
In a comparative study involving various synthesized triazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value of 9.6 µM against HeLa cells, suggesting superior efficacy compared to other derivatives tested .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of the fluorinated phenyl groups and the triazole ring in enhancing biological activity. Modifications in these regions can lead to variations in potency and selectivity. For instance, increasing the electronegativity of substituents on the phenyl rings has been correlated with improved binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
